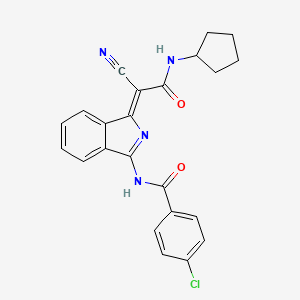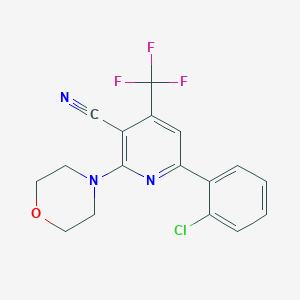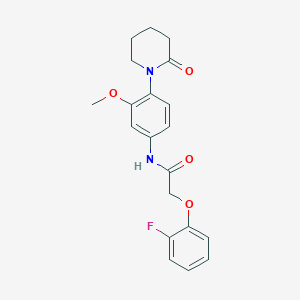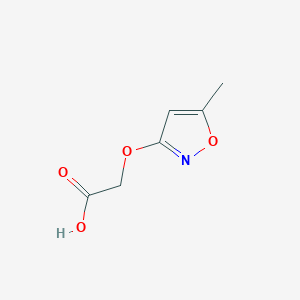
(Z)-4-chloro-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a cyano group, and a cyclopentylamino group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclocondensation . For instance, 5-aminopyrazoles can be synthesized from β-ketonitriles and hydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmacologically active molecules. The cyano and amide functional groups present in the structure are key moieties in medicinal chemistry, often used in the construction of heterocyclic compounds like quinazolines . These structures are found in drugs designed for treating health conditions such as cancer, hypertension, and infection.
Cancer Research
In cancer research, derivatives of benzamide, like the one , are explored for their cytotoxic activities against different cancer cell lines . The compound’s ability to interact with biological targets can be harnessed to develop new anticancer agents.
Organic Synthesis
The compound is utilized in green chemistry approaches for synthesizing substituted anilines and quinazolines . These methods are environmentally conscious and efficient at room temperature, making them valuable for sustainable chemical synthesis.
Material Science
Substituted anilines, which can be synthesized from this compound, are valuable in material science as they are used in the production of polymers, dyes, and functional materials . The compound’s versatility in forming various aniline derivatives makes it a significant reagent in this field.
Bioactive Compound Development
The structural motif present in the compound is a ‘privileged scaffold’ in pharmacology, meaning it is a recurrent feature in molecules with significant biological activity . This makes it a crucial building block in the design of new bioactive compounds.
Industrial Reagents
Highly substituted anilines, which can be derived from this compound, are important industrial reagents. They are used in a wide range of applications, including the synthesis of more complex organic molecules and as intermediates in various industrial processes .
Environmental Chemistry
The green synthesis methods involving this compound contribute to environmental chemistry by reducing the use of hazardous reagents and promoting safer, more sustainable chemical processes .
Drug Design and Engineering
Nitrogen-containing heterocycles, such as those derived from this compound, play a significant role in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of this compound in pharmaceutical engineering .
Mecanismo De Acción
Target of Action
The compound contains a benzamide moiety, which is a common structural feature in many biologically active compounds. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The presence of a cyano group and a cyclopentylamino group in the compound suggests that it might undergo various chemical reactions, such as the cleavage of the C–CN bond followed by aldol condensation . These reactions could potentially lead to changes in the compound’s structure and its interaction with biological targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBITZSHIOCVHAW-VXPUYCOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
amine](/img/structure/B2935475.png)



![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)
![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)


![2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2935487.png)
![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)
![3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine](/img/structure/B2935492.png)